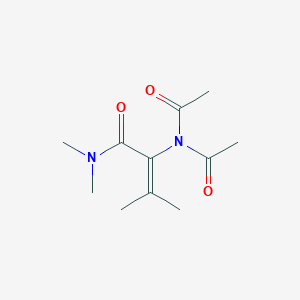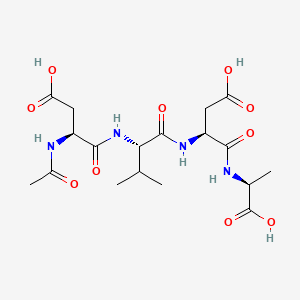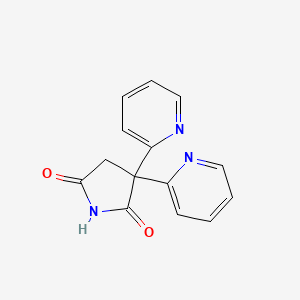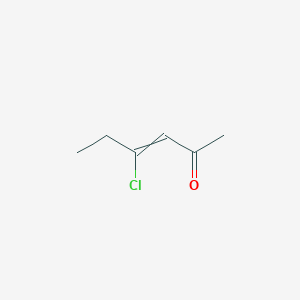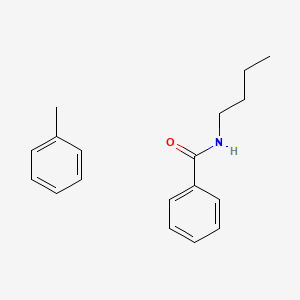
N-Butylbenzamide--toluene (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylbenzamide–toluene (1/1) is a chemical compound that consists of N-butylbenzamide and toluene in a 1:1 ratio N-butylbenzamide is an amide derivative of benzoic acid, while toluene is a widely used aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
N-Butylbenzamide can be synthesized through the direct condensation of benzoic acid derivatives and amines. One method involves mixing benzoic acid derivatives with a heterogeneous catalyst in anhydrous toluene, followed by the addition of the amine and reaction under ultrasonic irradiation at room temperature . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production of N-butylbenzamide typically involves the reaction of benzoic acid or its derivatives with butylamine in the presence of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . These reactions are carried out under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Butylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Brominated benzamides.
科学的研究の応用
N-Butylbenzamide–toluene (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiplatelet activity.
Industry: Utilized in the production of pharmaceuticals, paper, plastic, and rubber.
作用機序
The mechanism of action of N-butylbenzamide involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-tert-Butylbenzamide: A derivative with a tert-butyl group instead of a butyl group.
N-Phenylbenzamide: A derivative with a phenyl group.
Uniqueness
N-Butylbenzamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination with toluene in a 1:1 ratio further enhances its solubility and reactivity, making it suitable for various applications.
特性
CAS番号 |
90252-30-5 |
|---|---|
分子式 |
C18H23NO |
分子量 |
269.4 g/mol |
IUPAC名 |
N-butylbenzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-7-5-3-2-4-6-7/h4-8H,2-3,9H2,1H3,(H,12,13);2-6H,1H3 |
InChIキー |
QFNUOZYCNYNYGO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC=CC=C1.CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


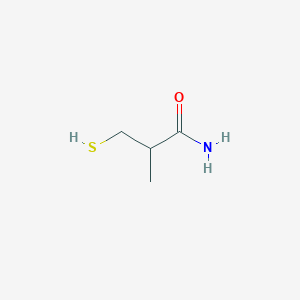
methanone](/img/structure/B14356559.png)
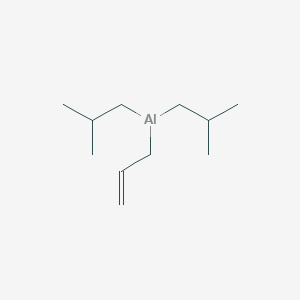
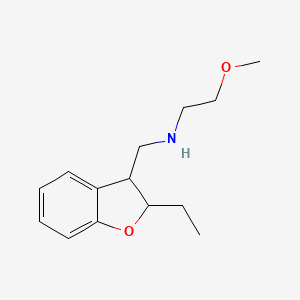
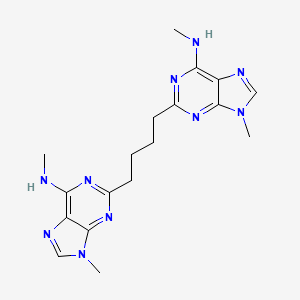
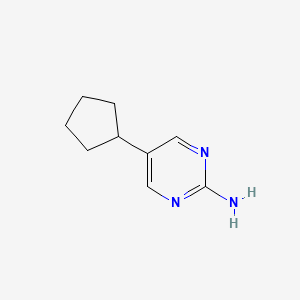

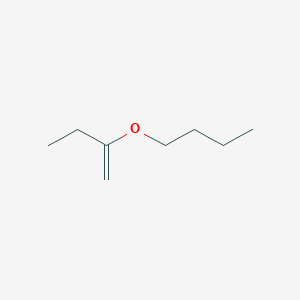
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

